molecular formula C25H30N2O7 B2557994 4-{[(7S)-7-(ACETYLAMINO)-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-10-YL]AMINO}BUTANOIC ACID CAS No. 1573547-82-6

4-{[(7S)-7-(ACETYLAMINO)-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-10-YL]AMINO}BUTANOIC ACID

Cat. No.: B2557994
CAS No.: 1573547-82-6
M. Wt: 470.522
InChI Key: UWYBANXPZJSFDR-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(7S)-7-(ACETYLAMINO)-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-10-YL]AMINO}BUTANOIC ACID is a complex organic compound with a molecular formula of C31H41N3O8 . This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, trimethoxy, and oxo groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-{[(7S)-7-(ACETYLAMINO)-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-10-YL]AMINO}BUTANOIC ACID involves several steps. The synthetic route typically starts with the preparation of the core benzo[a]heptalene structure, followed by the introduction of the acetylamino and trimethoxy groups. The final step involves the attachment of the butanoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{[(7S)-7-(ACETYLAMINO)-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-10-YL]AMINO}BUTANOIC ACID is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and trimethoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

When compared to other similar compounds, 4-{[(7S)-7-(ACETYLAMINO)-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-10-YL]AMINO}BUTANOIC ACID stands out due to its unique combination of functional groups. Similar compounds include:

    4-{[(7S)-7-(ACETYLAMINO)-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-10-YL]AMINO}BUTANAMIDE: This compound has a similar structure but with an amide group instead of a carboxylic acid.

    4-{[(7S)-7-(ACETYLAMINO)-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-10-YL]AMINO}BUTANOL: This compound features a hydroxyl group instead of a carboxylic acid.

Properties

IUPAC Name

4-[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7/c1-14(28)27-18-9-7-15-12-21(32-2)24(33-3)25(34-4)23(15)16-8-10-19(20(29)13-17(16)18)26-11-5-6-22(30)31/h8,10,12-13,18H,5-7,9,11H2,1-4H3,(H,26,29)(H,27,28)(H,30,31)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYBANXPZJSFDR-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCCCC(=O)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCCCC(=O)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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